Hemopressin(human, mouse) (TFA)

Description

Molecular Structure and Sequence Analysis

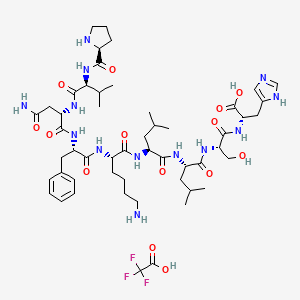

Hemopressin (human, mouse) (TFA) is a synthetic peptide derivative of the alpha hemoglobin chain, characterized by the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH) . This nonapeptide is synthesized as a trifluoroacetate (TFA) salt to enhance solubility and stability during laboratory applications. Structural analysis reveals that the peptide backbone adopts a conformation influenced by its hydrophobic residues (Phe, Leu, Val) and polar side chains (Asn, Lys, Ser, His), which collectively contribute to its receptor-binding properties.

Mass spectrometry studies have identified the molecular weight of the free base form of hemopressin as 1088.28 g/mol , while the TFA salt form exhibits a molecular weight of 1202.28 g/mol due to the addition of a trifluoroacetate counterion. The peptide’s secondary structure remains undefined in aqueous solutions, though its binding to cannabinoid receptors suggests a bioactive conformation stabilized by intramolecular interactions.

Table 1: Molecular Characteristics of Hemopressin (Human, Mouse) (TFA)

| Property | Free Base Form | TFA Salt Form |

|---|---|---|

| Sequence | PVNFKFLSH | PVNFKFLSH + TFA |

| Molecular Formula | C₅₃H₇₇N₁₃O₁₂ | C₅₅H₇₈F₃N₁₃O₁₄ |

| Molecular Weight (g/mol) | 1088.28 | 1202.28 |

Properties

Molecular Formula |

C52H80F3N13O14 |

|---|---|

Molecular Weight |

1168.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H79N13O12.C2HF3O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;3-2(4,5)1(6)7/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1 |

InChI Key |

DNARUOVIRGIROR-KXKZAZQTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemopressin (human, mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Hemopressin (human, mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: Hemopressin (human, mouse) (TFA) primarily undergoes hydrolysis and enzymatic degradation. It is metabolized in vivo and in vitro by endopeptidase 24.15, neurolysin, and angiotensin-converting enzyme (ACE) .

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Enzymatic Degradation: Enzymes such as endopeptidase 24.15, neurolysin, and ACE.

Major Products Formed: The major products formed from these reactions are smaller peptide fragments and amino acids .

Scientific Research Applications

Hemopressin (human, mouse) TFA is a nonapeptide derived from the α1-chain of hemoglobin, which was originally isolated from rat brain homogenates . It functions as an endogenous ligand or regulator of cannabinoid receptors . It is orally active and acts as a selective and inverse agonist of CB1 cannabinoid receptors .

Basic Information

- Catalog Number: HY-P1091A

- CAS Number: 1431329-48-4

- Molecular Formula: C₅₂H₈₀F₃N₁₃O₁₄

- Molecular Weight: 1168.27

- Sequence: Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His

- Target: Cannabinoid Receptor

- Pathway: GPCR/G Protein; Neuronal Signaling

Scientific Research Applications

Hemopressin TFA has several applications in scientific research, including:

- Antinociceptive Action: Hemopressin TFA exerts antinociceptive action in inflammatory pain models . Oral administration of Hemopressin TFA inhibits mechanical hyperalgesia in rats . Hemopressin treatment also reduces Egr-1 immunoreactivity in the spinal cord of rats .

- Cannabinoid Receptor Modulation: Hemopressin acts as an inverse agonist or antagonist of cannabinoid receptors . It can efficiently block signaling by CB1 receptors . Hemopressin can block CB1 agonist-induced hyperphagia in rats, providing evidence for antagonism of the CB1 receptor in vivo .

- Food Intake Reduction: Hemopressin dose-dependently decreases night-time food intake in normal male rats and mice, as well as in obese mice, when administered centrally or systemically . The anorectic effect is absent in CB1 receptor null mutant male mice .

- Sleep-Wake Cycle Regulation: Mouse VD-hemopressin(α) [(m)VD-Hpα], a related peptide of hemopressin, selectively activates CB1 receptors . Administration of (m)VD-HPα increased NREM sleep in rats .

- Blood Pressure Reduction: Hemopressin TFA causes hypotension in anesthetized rats and is metabolized in vivo and in vitro by endopeptidases .

In Vivo Studies

- Analgesia: Hemopressin reduces inflammatory pain and inhibits neuropathic pain in rats .

- Food Intake: It decreases food intake in normal and obese mice .

- Sleep: (m)VD-HPα increases NREM sleep in rats .

- Blood Pressure: Hemopressin TFA causes hypotension in anesthetized rats .

Case Studies

- Inflammatory Pain: Hemopressin reduces inflammatory pain in rats . An intraplantar injection of hemopressin reduced inflammatory pain to the same extent as the CB1 antagonist, AM251 . Hemopressin administered intrathecally or orally can efficiently block carrageenan-induced hyperalgesia . In the acetic acid-induced visceral nociception model, hemopressin exhibited a marked antinociceptive effect .

- Neuropathic Pain: Oral administration of hemopressin inhibits mechanical hyperalgesia in rats subjected to chronic constriction injury (CCI) of the sciatic nerve .

- Food Intake: Hemopressin dose-dependently decreases night-time food intake in normal and obese mice . The anorectic effect is absent in CB1 receptor null mutant male mice .

- Sleep-Wake Cycle: Intracerebroventricular administration of (m)VD-HPα increased NREM sleep in rats .

Data Table

Mechanism of Action

Hemopressin (human, mouse) (TFA) exerts its effects by acting as an inverse agonist at CB1 cannabinoid receptors. It inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. The peptide also causes hypotension in anesthetized rats and reduces mechanical hyperalgesia in chronic constriction injury (CCI) models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

| Compound | Length (AA) | Receptor Activity | Key Functions | Tissue Distribution | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Hemopressin (TFA) | 9 | CB1 inverse agonist | Anti-nociception, hypotensive effects | Brain, plasma | 1,168.27 |

| VD-Hemopressin (VD-Hpα) | 10 | CB1 agonist | Pro-nociceptive, anxiolytic effects | Mouse brain, adrenal glands | ~1,200 (estimated) |

| Pepcan-12 (RVD-Hp) | 12 | CB1 ligand; CB2 PAM | Analgesia, modulation of anxiety | Brain, peripheral tissues | ~1,400 (estimated) |

| Pepcan-23 | 23 | Non-CB1/CB2 binding (precursor) | Precursor to shorter peptides | Brain, absent in adrenals | ~2,600 (estimated) |

Mechanistic and Pharmacological Contrasts

- Hemopressin vs. VD-Hemopressin activates CB1 receptors, inducing pro-nociceptive effects in visceral pain models, which are blocked by TRPV1 antagonists .

- Hemopressin vs. Pepcan-12: Pepcan-12 (RVD-Hp) binds CB1 with high affinity (Kd = 92 pmol/g in mouse brain) and acts as a CB2-positive allosteric modulator (PAM), enhancing 2-AG signaling .

Functional Overlaps and Divergences

- Pain Modulation: Hemopressin reduces mechanical hypersensitivity in chronic constriction injury (CCI) models via CB1 , while VD-Hemopressin exacerbates pain through TRPV1 activation . Pepcan-12 indirectly modulates pain by preserving endogenous pepcan levels through substrate competition .

- Neurobehavioral Effects: Hemopressin induces anxiogenic effects via TRPV1 , whereas Pepcan-12 reduces anxiety by downregulating monoamine oxidase-B (MAO-B) expression .

Key Research Findings

Hemopressin :

Pepcan-12 :

Q & A

Q. What is the molecular structure and origin of Hemopressin(human, mouse) (TFA)?

Hemopressin is a nonapeptide (9-amino-acid chain) derived from the α1-chain of hemoglobin. Its molecular formula is C₅₂H₈₀F₃N₁₃O₁₄, with a molecular weight of 1168.27 g/mol (CAS 1431329-48-4). It was initially isolated from rat brain homogenates and functions as an orally active, selective inverse agonist of the CB1 cannabinoid receptor .

Q. What experimental assays are used to confirm Hemopressin's interaction with CB1 receptors?

Researchers employ competitive binding assays using radiolabeled ligands (e.g., [³H]CP55940) to measure displacement by Hemopressin in CB1-expressing cell lines. Functional assays, such as cAMP inhibition or calcium mobilization, validate its inverse agonist activity. Comparative studies with agonists (e.g., RVD-Hpα TFA) and antagonists (e.g., SR141716A) help confirm specificity .

Q. How is Hemopressin quantified in biological samples?

ELISA kits optimized for peptide detection (e.g., Human Alpha Fetoprotein ELISA protocols adapted for Hemopressin) are used. Key steps include:

- Diluting samples to avoid exceeding the standard curve range.

- Using 1X Biotinylated Detector Antibody and Streptavidin-Peroxidase Conjugate.

- Validating results with mass spectrometry for sensitivity comparisons .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate Hemopressin's anti-nociceptive effects in inflammatory pain models?

- Model Selection : Use murine models of carrageenan-induced paw inflammation or CFA-induced chronic pain.

- Dosing : Administer Hemopressin orally (1–10 mg/kg) and compare with intrathecal delivery to assess bioavailability.

- Outcome Measures : Quantify mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). Include control groups treated with CB1 antagonists (e.g., Rimonabant) to confirm receptor-specific effects .

Q. How can contradictory findings about Hemopressin's receptor activity (inverse agonist vs. agonist) be resolved?

- Comparative Binding Assays : Test Hemopressin alongside known CB1 agonists (e.g., RVD-Hpα TFA) and inverse agonists (e.g., INV-347) under identical conditions.

- Functional Profiling : Use GTPγS binding assays to measure G-protein activation/inhibition.

- Tissue-Specific Analysis : Evaluate receptor activity in brain homogenates vs. transfected cell lines to identify endogenous modulators .

Q. What methodological considerations are critical for pharmacokinetic (PK) studies of Hemopressin?

- Sample Collection : Serial blood/brain tissue sampling at 0.5, 1, 2, 4, and 8 hours post-administration.

- Analytical Techniques : Combine LC-MS/MS for plasma quantification and immunohistochemistry for brain penetration analysis.

- Data Modeling : Apply population PK models to account for inter-individual variability, referencing methodologies from FVIII/FIX PK studies .

Q. How do researchers address Hemopressin's stability and solubility in experimental setups?

- Storage : Store lyophilized powder at -20°C (3 years) or -80°C (6 months). Reconstitute in sterile water for in vitro assays.

- Solubility Optimization : Use DMSO stocks (<0.1% final concentration) for cell-based assays to prevent aggregation.

- Stability Testing : Monitor peptide integrity via HPLC after repeated freeze-thaw cycles .

Q. What advanced techniques validate Hemopressin's endogenous presence and secretion in brain tissue?

- Mass Spectrometry : Use MALDI-TOF or LC-ESI-MS to detect Hemopressin and its N-terminally extended forms in brain homogenates.

- Secretome Analysis : Collect and analyze extracellular fluid from brain slice cultures to confirm activity-dependent secretion .

Methodological Best Practices

- ELISA Optimization : Avoid cross-contamination by changing pipette tips between standards and samples. Ensure complete buffer removal during wash steps to reduce background noise .

- In Vivo Controls : Include vehicle-treated and receptor knockout (CB1⁻/⁻) groups to distinguish pharmacological effects from off-target interactions .

- Data Reprodubility : Predefine exclusion criteria (e.g., outlier samples >2 SD from mean) and validate findings across multiple experimental batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.